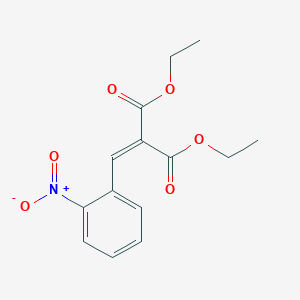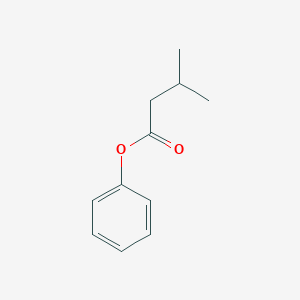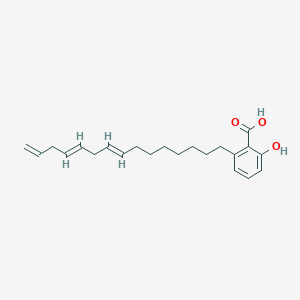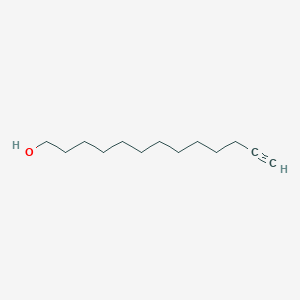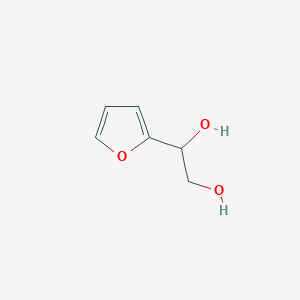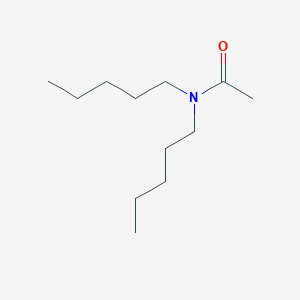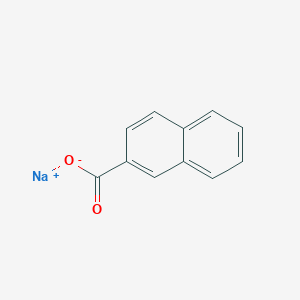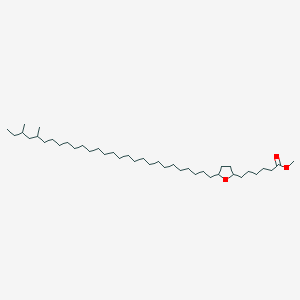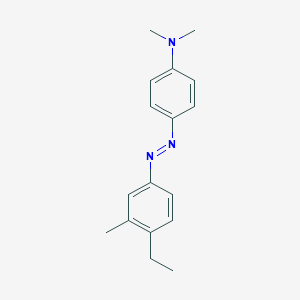
p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline (also known as Orange II) is an azo dye that is commonly used in the textile, paper, and food industries. It is a synthetic compound that is derived from the diazotization of 4-ethyl-m-toluidine and coupling with N,N-dimethylaniline. This compound has been extensively studied for its scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Orange II has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator due to its ability to change color based on the pH of the solution. It has also been used as a model compound for studying the adsorption behavior of dyes on various surfaces. In addition, Orange II has been used as a substrate for studying the activity of enzymes such as peroxidase and laccase.
Wirkmechanismus
The mechanism of action of Orange II is not well understood. However, it is known that the compound can undergo reduction and oxidation reactions, which may be responsible for its color-changing properties. It is also believed that Orange II can interact with biological molecules such as proteins and nucleic acids, which may contribute to its scientific research applications.
Biochemische Und Physiologische Effekte
Orange II has been shown to have limited toxicity in vitro and in vivo. However, it can cause irritation and staining of the skin and mucous membranes upon contact. In addition, Orange II has been shown to have mutagenic and genotoxic effects in bacterial and mammalian cells, which may limit its use in certain scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
Orange II has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It also has a well-defined structure, which makes it a useful model compound for studying the adsorption behavior of dyes on various surfaces. However, Orange II has limitations in terms of its toxicity and mutagenic effects, which may limit its use in certain scientific research applications.
Zukünftige Richtungen
There are several future directions for research on Orange II. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the interaction between Orange II and biological molecules, which may lead to the development of new diagnostic and therapeutic agents. Finally, the use of Orange II as a model compound for studying the adsorption behavior of dyes on various surfaces may lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of Orange II involves several steps, including diazotization and coupling reactions. The first step involves the conversion of 4-ethyl-m-toluidine to its diazonium salt by reacting it with sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base such as sodium carbonate to form Orange II.
Eigenschaften
CAS-Nummer |
17010-62-7 |
|---|---|
Produktname |
p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline |
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
4-[(4-ethyl-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-6-7-16(12-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3 |
InChI-Schlüssel |
BFGIQMYOHPVKJV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Kanonische SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Synonyme |
4-[(3-Methyl-4-ethylphenyl)azo]-N,N-dimethylbenzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




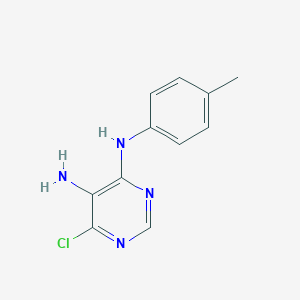
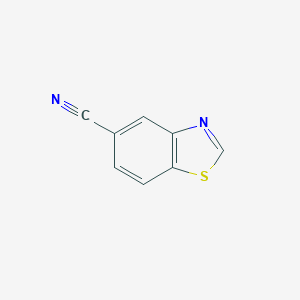
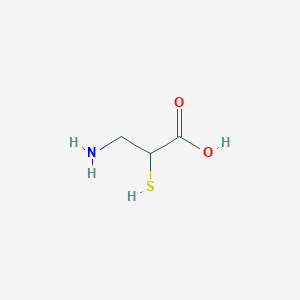
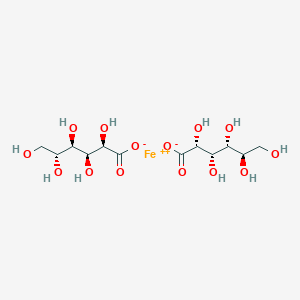
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
